(1,2,3,5-Tetrahydro-4H-1,4-benzodiazepin-4-yl)acetonitrile
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Overview
Description
4H-1,4-Benzodiazepine-4-acetonitrile, 1,2,3,5-tetrahydro- is a member of the benzodiazepine family, which is known for its diverse pharmacological properties. Benzodiazepines are widely used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. The structure of this compound includes a benzene ring fused with a diazepine ring, which is a seven-membered heterocyclic ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,4-Benzodiazepine-4-acetonitrile, 1,2,3,5-tetrahydro- typically involves the cyclization of appropriate precursors. One common method is the reaction of o-phenylenediamine with a suitable nitrile compound under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a one-pot synthesis approach, where all reactants are combined in a single reaction vessel. This method can improve efficiency and yield by minimizing the need for intermediate purification steps. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the production of the desired benzodiazepine derivative .
Chemical Reactions Analysis
Types of Reactions
4H-1,4-Benzodiazepine-4-acetonitrile, 1,2,3,5-tetrahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzodiazepine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine, while nitration can be achieved using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazepine oxides, while reduction can produce fully or partially hydrogenated derivatives .
Scientific Research Applications
4H-1,4-Benzodiazepine-4-acetonitrile, 1,2,3,5-tetrahydro- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research focuses on its pharmacological properties, such as its potential use as an anxiolytic or anticonvulsant agent.
Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 4H-1,4-Benzodiazepine-4-acetonitrile, 1,2,3,5-tetrahydro- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction modulates the flow of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar sedative and anxiolytic properties.
Alprazolam: Contains a triazole ring fused to the benzodiazepine core, used primarily for anxiety and panic disorders.
Lorazepam: Known for its strong anxiolytic and sedative effects, often used in the treatment of severe anxiety
Uniqueness
4H-1,4-Benzodiazepine-4-acetonitrile, 1,2,3,5-tetrahydro- is unique due to its specific chemical structure, which may confer distinct pharmacological properties compared to other benzodiazepines. Its acetonitrile group and tetrahydro configuration can influence its binding affinity and efficacy at the GABA receptor, potentially leading to different therapeutic effects and side effect profiles .
Properties
CAS No. |
61471-53-2 |
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Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-(1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl)acetonitrile |
InChI |
InChI=1S/C11H13N3/c12-5-7-14-8-6-13-11-4-2-1-3-10(11)9-14/h1-4,13H,6-9H2 |
InChI Key |
YYIVNYOVCFISIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C2N1)CC#N |
Origin of Product |
United States |
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